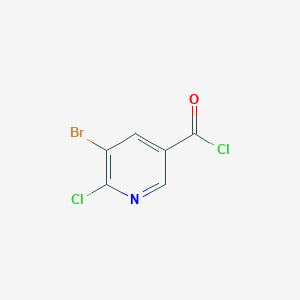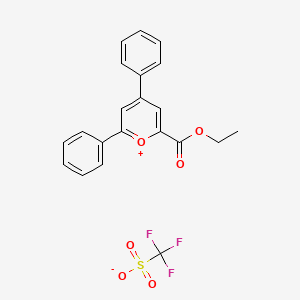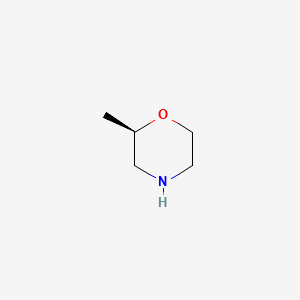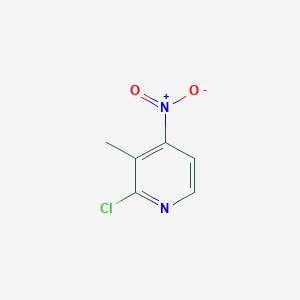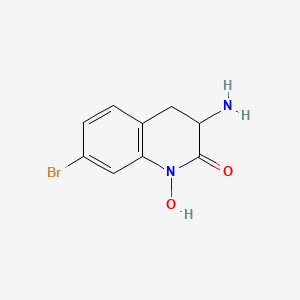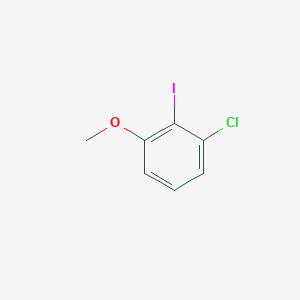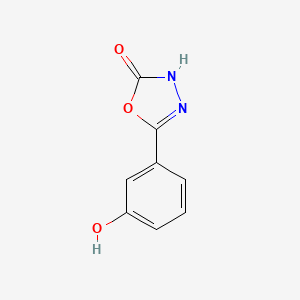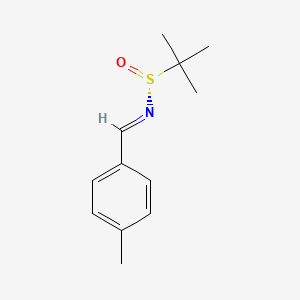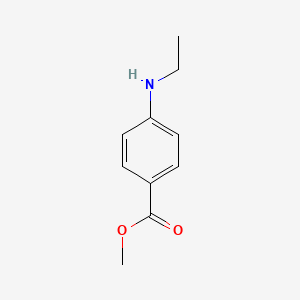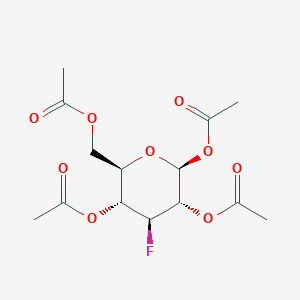
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose
Overview
Description
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is a compound with the molecular formula C14H19FO9 . It is a carbohydrate derivative that is used in the synthesis of various compounds . This compound has shown noteworthy antiviral and antibacterial attributes, contributing significantly to the creation of therapeutic remedies targeting viral infections and antibiotic-resistant bacteria .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It is a starting compound in the synthesis of a number of glucosamine glycosyl donors . In the presence of excess of anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacted with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C14H19FO9, average mass 350.294 Da, and monoisotopic mass 350.101318 Da . It has 5 defined stereocenters .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. It is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 408.3±45.0 °C at 760 mmHg, and a flash point of 193.7±23.6 °C . It has 9 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds . Its polar surface area is 114 Å2 .Scientific Research Applications
Chemical Synthesis and Glycomimetics
1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose plays a crucial role in chemical synthesis. For instance, it has been used in the Michael addition of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose to reactive enones. This reaction leads to the formation of novel thiodisaccharides, which are significant in developing glycomimetics, a class of compounds mimicking the structure of sugars and potentially useful in biological systems (Witczak, Lorchak, & Nguyen, 2007).
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The compound has been a subject of interest in NMR spectroscopy studies. For example, methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides and their derivatives were prepared and analyzed using 1H, 13C, and 19F NMR spectroscopy. Such studies are essential for verifying the structure of these substances and understanding their chemical behavior (Kováč, Yeh, & Glaudemans, 1987).
Crystallographic Studies
Crystallographic studies of compounds like 3-deoxy-3-fluoro-D-glucopyranose, which share structural similarities with this compound, provide insights into their molecular and crystal structures. These studies are crucial for understanding the physical and chemical properties of these sugars, including how their structure influences their behavior in different environments (Zhang, Oliver, & Serianni, 2010).
Nanoparticle Fabrication
In the field of biotechnology, compounds like 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, which are structurally similar to this compound, have been utilized in the fabrication of nanoparticles. These nanoparticles, when loaded with specific compounds, offer potential in vivo metabolic processing applications, demonstrating the importance of these sugars in advanced medical research (Parashar et al., 2022).
Future Directions
properties
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVVBXVHVLOLU-XVIXHAIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



